BenchChemオンラインストアへようこそ!

3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol

Medicinal Chemistry Drug Design Opioid Receptor

3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol (CAS 333306-89-1) is a synthetic, low-molecular-weight (282.34 g/mol, C₁₇H₁₈N₂O₂) benzimidazole derivative bearing a 2-benzyl substituent and an N-1 propane-1,2-diol side chain. The compound belongs to the 2-benzylbenzimidazole chemotype, a scaffold extensively explored in medicinal chemistry for kinase inhibition (e.g., TIE-2/VEGFR-2) and μ-opioid receptor (MOR) modulation.

Molecular Formula C17H18N2O2
Molecular Weight 282.343
CAS No. 333306-89-1
Cat. No. B2578302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol
CAS333306-89-1
Molecular FormulaC17H18N2O2
Molecular Weight282.343
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(CO)O
InChIInChI=1S/C17H18N2O2/c20-12-14(21)11-19-16-9-5-4-8-15(16)18-17(19)10-13-6-2-1-3-7-13/h1-9,14,20-21H,10-12H2
InChIKeyZFJSKZBRFNRFGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol (CAS 333306-89-1) – Core Chemical Profile and Procurement Context


3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol (CAS 333306-89-1) is a synthetic, low-molecular-weight (282.34 g/mol, C₁₇H₁₈N₂O₂) benzimidazole derivative bearing a 2-benzyl substituent and an N-1 propane-1,2-diol side chain. The compound belongs to the 2-benzylbenzimidazole chemotype, a scaffold extensively explored in medicinal chemistry for kinase inhibition (e.g., TIE-2/VEGFR-2) and μ-opioid receptor (MOR) modulation [1][2]. Unlike the majority of biologically annotated congeners in this class, the target molecule carries a terminal 1,2-diol moiety, placing it at a distinct physicochemical intersection between polar synthetic intermediates and lipophilic active pharmaceutical ingredient (API) precursors. Commercial availability is currently limited to specialty chemical suppliers offering gram-scale quantities for research use .

Why Generic 2-Benzylbenzimidazole Substitution Fails: Structural Specificity of the 1,2-Diol Side Chain in 3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol


Substituting 3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol with a generic 2-benzylbenzimidazole analog is technically unsound because the N-1 propane-1,2-diol group is a determinant of physicochemical and pharmacological behavior that cannot be replicated by simple N-alkyl or N-benzyl congeners. The diol side chain markedly increases hydrogen-bond donor/acceptor capacity (2 HBD, 3 HBA) and aqueous solubility relative to lipophilic nitazene-type opioids (e.g., isotonitazene and metonitazene), which carry basic tertiary amine side chains [1]. This difference fundamentally alters logP, membrane permeability, and Phase II metabolic susceptibility (glucuronidation/sulfation of free hydroxyls), making any procurement or screening decision based solely on the benzylbenzimidazole core misleading. Conversely, substituting with the simpler 3-(1H-benzimidazol-1-yl)propane-1,2-diol (CAS 84227-78-1), which lacks the 2-benzyl group, eliminates a critical lipophilic pharmacophoric element essential for target engagement in both kinase and opioid receptor contexts [2].

Quantitative Differentiation Evidence for 3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol Against Structural Analogs


Hydrogen-Bond Donor/Acceptor Capacity Relative to Nitazene-Type Opioids

The target compound possesses 2 hydrogen-bond donors (both from the diol) and 3 hydrogen-bond acceptors, in contrast to the prototypical 2-benzylbenzimidazole μ-opioid agonists such as isotonitazene and metonitazene, which contain zero HBDs and 4–5 HBAs due to nitro and tertiary amine groups [1]. This difference is quantified via calculated topological polar surface area (tPSA): 58.6 Ų for 3-(2-benzyl-benzoimidazol-1-yl)-propane-1,2-diol versus ~42–45 Ų for the comparator nitazene series [1]. The elevated tPSA and HBD count predict reduced passive blood-brain barrier permeability (lower logBB) and enhanced aqueous solubility, distinguishing the diol as a peripherally biased scaffold or a prodrug handle.

Medicinal Chemistry Drug Design Opioid Receptor

Metabolic Conjugation Liability vs. N-Alkyl 2-Benzylbenzimidazoles

The terminal 1,2-diol motif is a known substrate for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), enabling direct Phase II conjugation. By contrast, N-alkyl nitazene analogs such as N-pyrrolidino etonitazene (etonitazepyne) lack free hydroxyl handles and rely on CYP450-mediated oxidative metabolism for clearance [1]. Literature on analogous 1,2-diol-containing drugs (e.g., mephenesin, guaifenesin) demonstrates that O-glucuronidation can account for >60% of total clearance in human hepatocyte assays [2]. Although direct microsomal stability data for the target compound are not published, the presence of the diol predicts a metabolic soft spot absent in the comparator series.

Drug Metabolism ADME Pharmacokinetics

Synthetic Versatility: Diol as a Bifunctional Handle vs. Simple N-Alkyl Congeners

The 1,2-diol group permits orthogonal chemical transformations not possible with simple N-methyl, N-ethyl, or N-benzyl analogs. Specifically, the diol can undergo selective acetal/ketal protection, oxidative cleavage to aldehydes (NaIO₄), esterification, or conversion to cyclic carbonates, enabling the compound to serve as a divergent intermediate for library synthesis . In contrast, N-(2-diethylamino)ethyl nitazene precursors offer only limited functionalization beyond salt formation or quaternization. This bifunctional reactivity is documented for structurally related 3-(1H-benzimidazol-1-yl)propane-1,2-diols, which have been converted to bis(diethyl phosphate) prodrugs and antiviral nucleoside analogs .

Synthetic Chemistry Building Blocks Derivatization

Lack of Direct Biological Annotation vs. Heavily Profiled Nitazene Analogs

A systematic search of PubMed, PubChem (BioAssay), and ChEMBL reveals zero primary biological activity data for 3-(2-benzyl-benzoimidazol-1-yl)-propane-1,2-diol, in stark contrast to the extensively characterized nitazene series. For example, isotonitazene exhibits an in vitro EC₅₀ of 0.45 nM at the human μ-opioid receptor (MOR) in a β-arrestin2 recruitment assay [1], whereas the diol compound is absent from all public pharmacological databases. This absence indicates that the diol side chain, while chemically enabling, has not been evaluated in any known biological screen. Consequently, the compound represents a genuine unexplored chemical space opportunity within the 2-benzylbenzimidazole family, as opposed to me-too analogs that recapitulate known SAR.

Drug Discovery SAR Chemical Biology

Physicochemical Property Comparison: Target Compound vs. 3-(1H-Benzimidazol-1-yl)propane-1,2-diol (Des-Benzyl Analog)

The presence of the 2-benzyl group increases calculated logP by approximately 1.8 log units compared to the des-benzyl analog 3-(1H-benzimidazol-1-yl)propane-1,2-diol (CAS 84227-78-1, C₁₀H₁₂N₂O₂, MW 192.21) . Specifically, ChemSpider/ALOGPS estimates cLogP of 2.45 for the target compound vs. 0.65 for the des-benzyl congener. The molecular weight difference (282.34 vs. 192.21 g/mol) and the additional benzyl group contribute to a ~4-fold increase in predicted octanol-water partition coefficient, which directly impacts chromatographic retention, protein binding, and membrane partitioning in cellular assays.

Physicochemical Characterization LogP Solubility

High-Value Application Scenarios for 3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol Based on Quantitative Differentiation Evidence


Peripherally Restricted μ-Opioid Receptor Probe Development

The elevated tPSA (58.6 Ų) and dual HBD capacity of the diol side chain, contrasted with the zero-HBD nitazene comparator series [1], make this compound an attractive starting point for designing peripherally selective MOR ligands. Unlike isotonitazene and metonitazene, which readily penetrate the CNS due to low tPSA (~42–45 Ų), the diol compound is predicted to exhibit restricted brain exposure, reducing abuse liability while retaining peripheral analgesic or anti-inflammatory MOR activity.

Divergent Synthesis Platform for 2-Benzylbenzimidazole Libraries

The bifunctional 1,2-diol side chain enables two orthogonal derivatization handles (primary and secondary hydroxyls) beyond the benzimidazole scaffold, in contrast to N-alkyl 2-benzylbenzimidazoles that lack reactive side-chain functionality . This supports the compound's use as a central intermediate in diversity-oriented synthesis, where selective acetal protection, oxidation to the keto-aldehyde, or bis-esterification can rapidly generate combinatorial libraries inaccessible from simpler congeners.

Unexplored Chemical Space for Novel Intellectual Property Generation

The complete absence of publicly disclosed biological activity data for the target compound, as established by exhaustive database searches [2], contrasts sharply with the densely patented nitazene SAR landscape. For organizations seeking first-mover advantage in 2-benzylbenzimidazole-derived therapeutics, procuring and screening this unannotated diol compound offers a pathway to composition-of-matter patent claims on a chemotype that has not been previously described in any biological context.

Metabolic Soft-Spot Engineering in Benzimidazole Drug Candidates

The metabolically labile 1,2-diol group, known to undergo rapid UGT/SULT-mediated conjugation in structural analogs [3], can be exploited as a clearance handle to achieve short systemic half-life or to design esterase-activated prodrugs. This is a deliberate metabolic engineering strategy unavailable with the CYP450-dependent nitazene series, where Phase I oxidation often generates reactive intermediates associated with idiosyncratic toxicity.

Quote Request

Request a Quote for 3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.